molecular formula C20H24N2O4 B1614213 {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester CAS No. 886362-47-6

{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester

Cat. No.: B1614213
CAS No.: 886362-47-6
M. Wt: 356.4 g/mol
InChI Key: NSCBNDOWXXIPRH-UHFFFAOYSA-N
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Description

{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 4-Hydroxy-phenyl-acetylamino intermediate: This step involves the acetylation of 4-hydroxyaniline using acetic anhydride under acidic conditions to form 4-hydroxy-phenyl-acetylamino.

    Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyl group.

    Carbamate Formation: The final step involves the reaction of the benzylated intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiolates.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, providing insights into biochemical pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

Uniqueness

The uniqueness of {3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester lies in its tert-butyl ester group, which provides increased steric hindrance and stability compared to methyl or ethyl esters. This makes it more resistant to hydrolysis and suitable for applications requiring enhanced stability.

Properties

IUPAC Name

tert-butyl N-[[3-[[2-(4-hydroxyphenyl)acetyl]amino]phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-20(2,3)26-19(25)21-13-15-5-4-6-16(11-15)22-18(24)12-14-7-9-17(23)10-8-14/h4-11,23H,12-13H2,1-3H3,(H,21,25)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCBNDOWXXIPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649638
Record name tert-Butyl ({3-[2-(4-hydroxyphenyl)acetamido]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-47-6
Record name Carbamic acid, [[3-[[(4-hydroxyphenyl)acetyl]amino]phenyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl ({3-[2-(4-hydroxyphenyl)acetamido]phenyl}methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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